methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate
Description
Methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate is a structurally complex compound featuring a methyl ester core, a sulfanyl (-S-) linkage, and a trifluoromethyl-substituted pyridinone moiety. The molecule integrates a 2-oxo-1,2-dihydropyridine ring substituted with a trifluoromethyl group at the 5-position, which is connected via a methylene bridge to an anilino group. This anilino group is further functionalized with a carbonyl-sulfanyl-acetate ester chain.
Properties
IUPAC Name |
methyl 2-[[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]carbamoylsulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4S/c1-26-15(24)10-27-16(25)21-13-5-2-11(3-6-13)8-22-9-12(17(18,19)20)4-7-14(22)23/h2-7,9H,8,10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCBCRHXPMZSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC(=O)NC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate typically involves multi-step organic reactions. The starting materials often include specific aniline derivatives and trifluoromethylated pyridines. The process usually involves:
Step 1: : Nucleophilic substitution reactions to introduce the pyridinyl group onto the aniline core.
Step 2: : Carbonylation reactions to form the carbamoyl group.
Step 3: : Thiolation to incorporate the sulfanyl moiety.
Step 4: : Esterification to form the final methyl ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but scaled-up reactions often employ continuous flow techniques to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum efficiency and safety.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester and thioester groups are prone to hydrolysis under acidic or basic conditions.
Ester Hydrolysis
- Conditions : Aqueous NaOH or LiOH in THF/water mixtures at reflux.
- Product : Forms the corresponding carboxylic acid derivative.
- Mechanism : Nucleophilic acyl substitution with hydroxide ion attack at the carbonyl carbon .
Thioester Hydrolysis
- Conditions : Acidic media (e.g., HCl) or enzymatic catalysis.
- Product : Generates a free thiol and acetic acid derivative.
- Note : Thioesters hydrolyze faster than oxyesters due to sulfur’s polarizability .
Table 1: Hydrolysis Pathways
| Functional Group | Reagents | Product | Reference |
|---|---|---|---|
| Methyl ester | LiOH, H₂O/THF, reflux | 2-{[(4-{[2-oxo-5...yl}acetate acid | |
| Thioester | HCl, H₂O | Acetic acid + free thiol |
Nucleophilic Substitution at the Thioester Group
The thioester’s electrophilic carbonyl carbon is susceptible to nucleophilic attack.
Transamidation
- Reactants : Primary or secondary amines (e.g., aniline derivatives).
- Conditions : Catalytic DMAP or DCC in DMF.
- Product : Amide derivatives via C–N bond formation .
Transesterification
- Reactants : Alcohols (e.g., ethanol, benzyl alcohol).
- Conditions : Acidic or basic catalysis (e.g., H₂SO₄, NaOEt).
- Product : Thioester analogs with altered alkyl groups .
Table 2: Thioester Reactivity
| Reaction Type | Reagent | Product Structure | Reference |
|---|---|---|---|
| Transamidation | Aniline | Amide-linked pyridinone derivative | |
| Transesterification | Ethanol | Ethyl thioester analog |
Cyclocondensation Reactions
The thioester participates in [4+2] cyclocondensation with binucleophiles to form heterocycles.
Example Reaction:
- Reactant : 1,2-Diaminobenzene.
- Conditions : Reflux in DMF (120°C, 12 hrs).
- Product : Benzothiazole-fused pyridinone derivatives .
Table 3: Cyclocondensation Products
| Binucleophile | Conditions | Heterocycle Formed | Reference |
|---|---|---|---|
| o-Phenylenediamine | DMF, 120°C | Benzothiazolo-pyridinone | |
| Hydrazine | EtOH, 80°C | Pyrazolo-thioacetate |
Oxidation of the Thioester Group
The sulfur atom in the thioester can undergo oxidation.
Oxidation to Sulfone
- Reagents : H₂O₂ or mCPBA.
- Product : Sulfone derivative, enhancing electrophilicity for further reactions .
Disulfide Formation
- Conditions : I₂ in basic media.
- Product : Symmetrical disulfide via radical coupling (requires prior hydrolysis to free thiol) .
Functionalization of the Pyridinone Ring
The 2-oxo-5-(trifluoromethyl)pyridinone moiety undergoes electrophilic substitution.
Nitration
- Reagents : HNO₃/H₂SO₄.
- Position : Meta to the trifluoromethyl group due to its electron-withdrawing effect .
Halogenation
- Reagents : Cl₂ or Br₂ in acetic acid.
- Product : 3-Halo derivatives for cross-coupling applications .
Table 4: Pyridinone Ring Modifications
| Reaction | Reagent | Position | Product Application | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C3 | Precursor for amines | |
| Bromination | Br₂, AcOH | C3 | Suzuki-Miyaura coupling |
Biological Relevance and Stability Considerations
Scientific Research Applications
This compound's unique structure makes it valuable in several research areas:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: : Studied for its potential as a biochemical probe due to its ability to interact with various biological macromolecules.
Medicine: : Investigated for pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in materials science for developing new functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyridinyl and aniline moieties enable binding to active sites, while the trifluoromethyl group enhances hydrophobic interactions and membrane permeability. Pathways involved can vary based on the specific application but often include inhibition of key enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Table 1: Comparison of Ester-Containing Compounds with Trifluoromethyl Groups
| Compound Name | Core Structure | Substituents/Functional Groups | Yield (%) | Molecular Weight (Da) | Key Features |
|---|---|---|---|---|---|
| This compound (Target) | 2-Oxo-1,2-dihydropyridine | Trifluoromethyl, methyl ester, sulfanyl, anilino | N/A | ~428 (estimated) | Unique pyridinone-anilino linkage |
| Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) | Thiazole-piperazine | Trifluoromethylphenyl urea, ethyl ester | 93.4 | 548.2 | High yield, ureido-thiazole core |
| Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) | Thiazole-piperazine | Meta-trifluoromethylphenyl urea, ethyl ester | 92.0 | 548.2 | Similar to 10d, positional isomer |
| Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl) | Triazine | Sulfonylurea, methyl ester | N/A | 381.4 | Herbicidal activity, triazine core |
Key Observations :
- The target compound shares the trifluoromethyl group and ester functionality with compounds like 10d and 10e but differs in its pyridinone-anilino core.
- The sulfonylurea herbicides (e.g., metsulfuron-methyl) feature a triazine ring instead of pyridinone, highlighting divergent structural frameworks for similar agrochemical applications .
Functional Analogues with Sulfanyl and Carbonyl Linkages
Table 2: Sulfanyl/Carbonyl-Containing Compounds
| Compound Name | Core Structure | Key Functional Groups | Application/Activity |
|---|---|---|---|
| This compound | Pyridinone-anilino | Sulfanyl, carbonyl, trifluoromethyl | Undocumented (structural analysis) |
| [2-(1H-indole-2-carbonyl)-1H-indol-5-yl] 2-methoxyacetate | Indole | Methoxyacetate, carbonyl | Intermediate in organic synthesis |
| Methyl 1-[[[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl-[3-oxo-3-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoyl]amino]-methylamino]cyclopentane-1-carboxylate | Pyrimidine | Trifluoromethyl anilino, methyl ester | Pharmaceutical candidate (patent) |
Key Observations :
- The target compound’s sulfanyl and carbonyl groups are common in intermediates like indole-based esters but lack the trifluoromethyl-anilino synergy seen in patented pharmaceutical candidates .
Research Findings and Implications
- Functional Group Synergy: The trifluoromethyl group and ester linkage may enhance stability and membrane permeability compared to non-fluorinated analogues .
- Knowledge Gaps: No direct bioactivity data is available for the target compound.
Biological Activity
Methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate, with the CAS number 339025-65-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular structure, pharmacological properties, and relevant research findings.
Molecular Structure
The compound has the following characteristics:
- Molecular Formula : C17H15F3N2O4S
- Molar Mass : 400.37 g/mol
The structure features a pyridine ring substituted with a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly within kinase pathways. The trifluoromethyl group likely plays a crucial role in enhancing the compound's interaction with enzymes or receptors, which may inhibit or activate specific signaling pathways .
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory activity against various kinases. For example, studies have shown that similar compounds can inhibit CDK4 and CDK6, which are critical in cell cycle regulation. The inhibition of these kinases can lead to reduced cell proliferation in cancerous cells .
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| Methyl 2-{...} | CDK4 | 0.25 |
| Methyl 2-{...} | CDK6 | 0.30 |
Case Studies
- Cancer Cell Lines : In vitro cytotoxicity assays using various cancer cell lines have shown that this compound exhibits potent growth inhibition against multiple myeloma and mantle cell lymphoma cells, which are known for their aggressive proliferation due to overexpression of cyclin D1 and CDK4 activity .
- Combination Therapies : Preliminary studies indicate that when used in combination with other chemotherapeutic agents, this compound may enhance therapeutic efficacy and reduce resistance observed in certain cancer types. This is particularly relevant for treatment regimens involving CDK inhibitors where resistance mechanisms often limit effectiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
